molecular formula C21H26N2O4 B4099563 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide

4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide

Cat. No.: B4099563
M. Wt: 370.4 g/mol
InChI Key: ATNQUSLOURRREF-UHFFFAOYSA-N
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Description

4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclohexane ring, a furan ring, and a methanoisoindole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of the furan ring, and the construction of the methanoisoindole moiety. Common synthetic routes may include:

    Cyclohexane Ring Formation: This step may involve the hydrogenation of benzene or other aromatic compounds under high pressure and temperature conditions.

    Furan Ring Introduction: The furan ring can be introduced through a Diels-Alder reaction between a diene and a dienophile.

    Methanoisoindole Moiety Construction: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the cyclohexane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, palladium on carbon

    Nucleophiles: Halides, amines, alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these structural features, which may confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c24-19(22-11-16-2-1-9-27-16)12-5-7-15(8-6-12)23-20(25)17-13-3-4-14(10-13)18(17)21(23)26/h1-2,9,12-15,17-18H,3-8,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNQUSLOURRREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NCC2=CC=CO2)N3C(=O)C4C5CCC(C5)C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide

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